(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
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Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many of its derivatives are biologically active . The nitrophenyl group is a functional group consisting of a phenyl ring and a nitro group. It’s often used in the synthesis of dyes and pharmaceuticals .
Molecular Structure Analysis
The benzothiazole ring and nitrophenyl group are likely to contribute to the compound’s properties. Benzothiazoles are aromatic and can participate in pi stacking interactions. The nitro group is electron-withdrawing, which can affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzothiazole and nitrophenyl groups. For example, the nitro group could potentially be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar .Scientific Research Applications
Synthesis and Biological Activity
A study describes the synthesis and evaluation of a series of acrylamide conjugates for cytotoxic activity against various human cancer cell lines. The study identified compounds with promising cytotoxicity, particularly against the A549 human lung adenocarcinoma epithelial cell line. These compounds demonstrated significant cell-cycle effects in the G2/M phase, followed by caspase-3 activation and apoptotic cell death, indicating their potential as anticancer agents (Kamal et al., 2014).
Chemical and Biochemical Safety
Another research paper provides an extensive review of acrylamide's chemistry, biochemistry, and safety. It covers acrylamide's applications in various industries and its potential health impacts, including neurotoxicity and carcinogenicity. This review emphasizes the need for a better understanding of acrylamide's role in human health and its distribution in food (Friedman, 2003).
Properties
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-4-7-13-14(9-11)24-16(18-13)19-15(21)8-3-10-1-5-12(6-2-10)20(22)23/h1-9H,(H,18,19,21)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGNFXPHFKERW-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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